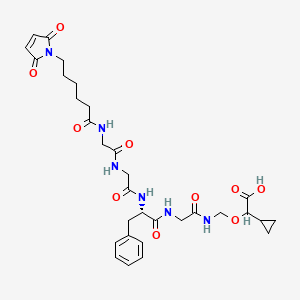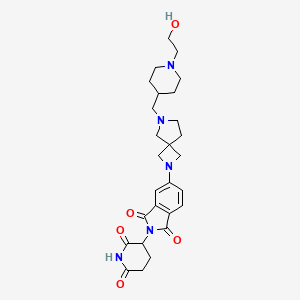
E3 Ligase Ligand-linker Conjugate 49
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 49 is a heterobifunctional compound that is part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of specific proteins through the ubiquitin-proteasome system . The development of such conjugates has revolutionized the field of targeted protein degradation, offering new avenues for therapeutic interventions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 49 involves several key steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques.
Linker Attachment: The linker is attached to the ligand through a series of coupling reactions.
Final Conjugation: The final step involves the conjugation of the ligand-linker intermediate to the target protein ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques . Quality control measures, such as HPLC (high-performance liquid chromatography) and mass spectrometry, are employed to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 49 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ligase.
Hydrolysis: The linker may undergo hydrolysis under certain conditions, leading to the release of the ligand.
Oxidation and Reduction: The compound may also undergo oxidation and reduction reactions, depending on the environmental conditions.
Common Reagents and Conditions
Ubiquitination: ATP, ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.
Hydrolysis: Water or aqueous buffers, often under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Major Products
Ubiquitination: Ubiquitinated target protein.
Hydrolysis: Free ligand and linker.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 49 has a wide range of scientific research applications:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 49 exerts its effects through the ubiquitin-proteasome system. The compound forms a ternary complex with the E3 ligase and the target protein, facilitating the transfer of ubiquitin from the E2 enzyme to the target protein . This ubiquitination marks the target protein for degradation by the 26S proteasome . The molecular targets and pathways involved include the ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), and the 26S proteasome .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 49 is unique in its ability to target specific proteins for degradation. Similar compounds include:
Von Hippel-Lindau (VHL) Ligands: Used in other PROTACs for targeted protein degradation.
Cereblon (CRBN) Ligands: Another class of E3 ligase ligands used in PROTAC technology.
MDM2 Ligands: Target the MDM2 E3 ligase for protein degradation.
Inhibitor of Apoptosis Proteins (IAP) Ligands: Used in the development of PROTACs targeting apoptosis pathways.
This compound stands out due to its specific ligand-linker design, which offers enhanced stability and specificity in targeting proteins for degradation .
Properties
Molecular Formula |
C27H35N5O5 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[7-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H35N5O5/c33-12-11-29-8-5-18(6-9-29)14-30-10-7-27(15-30)16-31(17-27)19-1-2-20-21(13-19)26(37)32(25(20)36)22-3-4-23(34)28-24(22)35/h1-2,13,18,22,33H,3-12,14-17H2,(H,28,34,35) |
InChI Key |
XTWJAIVDTRTDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


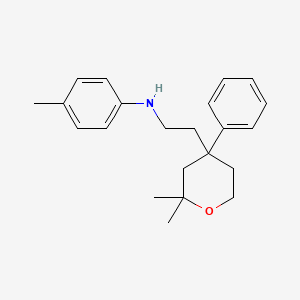

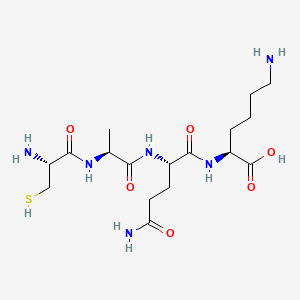
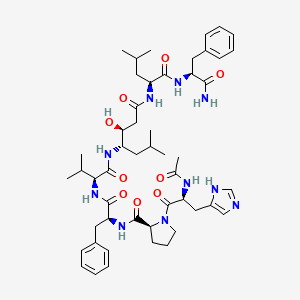
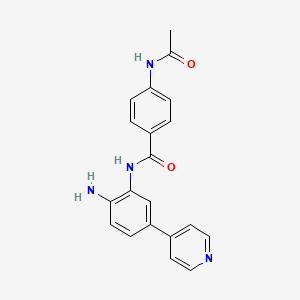
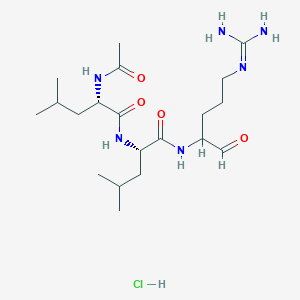


![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)

![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)
